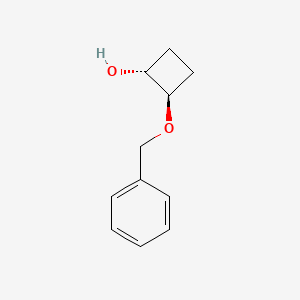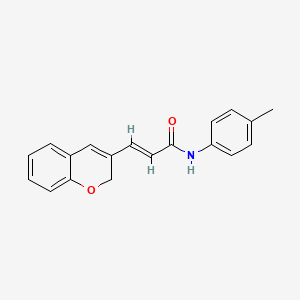
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K). It is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
Mécanisme D'action
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide works by binding to the ATP-binding site of PI3K, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of the downstream signaling pathway, including Akt and mTOR. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is selective for PI3K, with little to no activity against other kinases. This specificity makes it a useful tool for studying the PI3K/Akt/mTOR pathway in various cellular contexts.
Biochemical and Physiological Effects:
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit cell growth, induce apoptosis, and sensitize cells to chemotherapy. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit angiogenesis and metastasis, making it a promising anti-cancer agent. Outside of cancer, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has several advantages as a tool for studying the PI3K/Akt/mTOR pathway. It is a potent and selective inhibitor of PI3K, making it a useful tool for studying the role of this pathway in various cellular processes and diseases. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is relatively easy to use and has been extensively studied in a variety of cellular contexts. However, there are also limitations to using (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide. It is a small molecule inhibitor, meaning that it may not fully recapitulate the effects of genetic knockdown or knockout of PI3K. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide may have off-target effects at high concentrations, making it important to carefully titrate the concentration used in experiments.
Orientations Futures
There are several future directions for the use of (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide in scientific research. One area of interest is in the development of combination therapies for cancer. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy. In addition, there is interest in developing more selective inhibitors of PI3K, as current inhibitors, including (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide, can have off-target effects at high concentrations. Finally, there is interest in studying the role of the PI3K/Akt/mTOR pathway in other diseases, such as metabolic disorders and cardiovascular disease, and (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide may be a useful tool for these studies.
Méthodes De Synthèse
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-methylbenzylamine to form the intermediate 2-(4-methylbenzylamino)-3-methoxybenzaldehyde. This intermediate is then reacted with ethyl cyanoacetate in the presence of piperidine to form the final product, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide. The yield of this synthesis method is typically around 20%.
Applications De Recherche Scientifique
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is often observed in cancer and other diseases, making it an attractive target for drug development. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is a potent and selective inhibitor of PI3K, making it a useful tool for studying the role of this pathway in various cellular processes and diseases.
Propriétés
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-6-9-17(10-7-14)20-19(21)11-8-15-12-16-4-2-3-5-18(16)22-13-15/h2-12H,13H2,1H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPCHFJVWDRGHK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Fluorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B2618849.png)

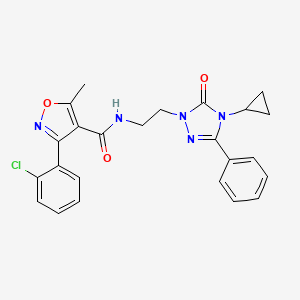
![ethyl 5-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2618858.png)
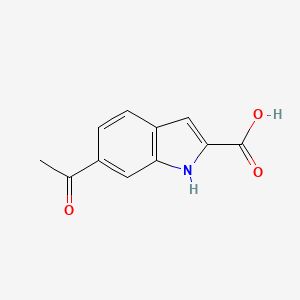
![1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2618860.png)
![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)
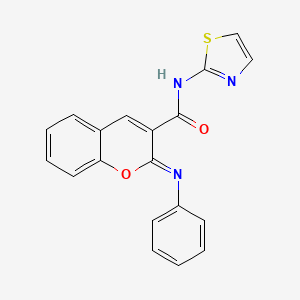
![1-(3-((7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2618863.png)
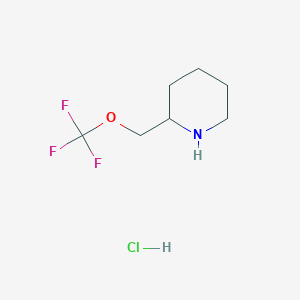
![2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2618866.png)
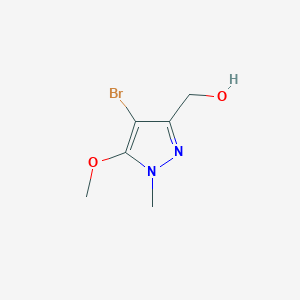
![2-[(1-Methylpyrazol-4-yl)-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2618870.png)
